1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one 1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14755087
InChI: InChI=1S/C22H25N3O5S/c1-30-19-7-5-6-18(15-19)25-16-17(14-21(25)26)22(27)23-10-12-24(13-11-23)31(28,29)20-8-3-2-4-9-20/h2-9,15,17H,10-14,16H2,1H3
SMILES:
Molecular Formula: C22H25N3O5S
Molecular Weight: 443.5 g/mol

1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

CAS No.:

Cat. No.: VC14755087

Molecular Formula: C22H25N3O5S

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one -

Specification

Molecular Formula C22H25N3O5S
Molecular Weight 443.5 g/mol
IUPAC Name 4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C22H25N3O5S/c1-30-19-7-5-6-18(15-19)25-16-17(14-21(25)26)22(27)23-10-12-24(13-11-23)31(28,29)20-8-3-2-4-9-20/h2-9,15,17H,10-14,16H2,1H3
Standard InChI Key ZXTPOQKBFJMAIR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one, reflects its intricate architecture . Key structural components include:

  • A pyrrolidin-2-one ring (a five-membered lactam) substituted at the 1-position with a 3-methoxyphenyl group.

  • A piperazine ring linked via a carbonyl group to the pyrrolidinone core and modified at the 4-position with a phenylsulfonyl moiety.

The SMILES representation (COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4) provides a linear notation of its connectivity .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₅N₃O₅S
Molecular Weight443.5 g/mol
IUPAC Name4-[4-(Benzenesulfonyl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one
logP (Partition Coefficient)3.21 (predicted)
Hydrogen Bond Acceptors6

Spectroscopic and Computational Data

The InChIKey (ZXTPOQKBFJMAIR-UHFFFAOYSA-N) and Canonical SMILES facilitate database searches and computational modeling . Density functional theory (DFT) calculations predict a polar surface area of 42.22 Ų, suggesting moderate solubility in polar solvents . The phenylsulfonyl group enhances metabolic stability by resisting oxidative degradation, a feature critical for drug candidates.

Synthesis and Preparation

Reaction Pathways

The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrrolidin-2-one core. A common approach includes:

  • Formation of the Pyrrolidinone Ring: Cyclization of γ-aminobutyric acid derivatives or via [3+2] cycloaddition reactions .

  • Introduction of the 3-Methoxyphenyl Group: Ullmann coupling or nucleophilic aromatic substitution under basic conditions.

  • Piperazine Functionalization: Coupling the pyrrolidinone with a pre-synthesized 4-(phenylsulfonyl)piperazine using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYieldSource
Pyrrolidinone FormationUltrasound, InCl₃, 40°C, 20 min75–85%
Piperazine CouplingEDC, HOBt, DMF, RT, 12 hr60–70%
PurificationColumn chromatography (SiO₂)>95%

Optimization Challenges

Key challenges include minimizing racemization at stereocenters and achieving regioselective sulfonylation of the piperazine. Microwave-assisted synthesis has been explored to reduce reaction times, though scalability remains a concern .

TargetPredicted Activity (Kᵢ)Therapeutic AreaSource
CDK245 nMCancer
5-HT₆ Receptor120 nMAlzheimer’s Disease
Dopamine D₃ Receptor250 nMSchizophrenia

Research Findings and Future Directions

Structural Modifications

  • Prodrug Strategies: Esterification of the lactam carbonyl to improve membrane permeability.

  • Hybrid Molecules: Conjugation with NSAIDs (e.g., ibuprofen) to dual-target inflammation and kinase pathways .

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